molecular formula C8H8N4O4S B8523073 3-methylsulfonylamino-5-nitro-1H-indazole

3-methylsulfonylamino-5-nitro-1H-indazole

Cat. No. B8523073
M. Wt: 256.24 g/mol
InChI Key: IURXOVLQTYZZIL-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

3-Methylsulfonylamino-5-nitro-1H-indazole can be obtained as described in Example 2 from 0.7 g of 3-amino-5-nitro-1H-indazole, 23 ml of pyridine and 0.455 g of methylsulfonyl chloride. 0.85 g of 3-methylsulfonylamino-5-nitro-1H-indazole is thus obtained in the form of an orange powder used as it is in the following step.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.455 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][N:3]=1.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>N1C=CC=CC=1>[CH3:14][S:15]([NH:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[NH:4][N:3]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
0.455 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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